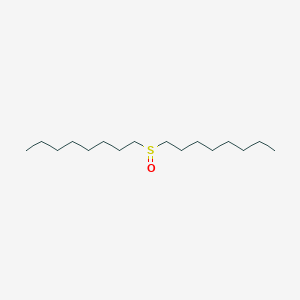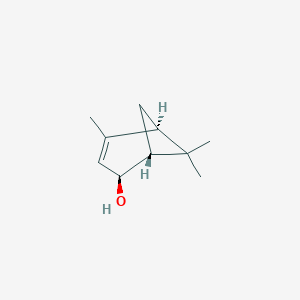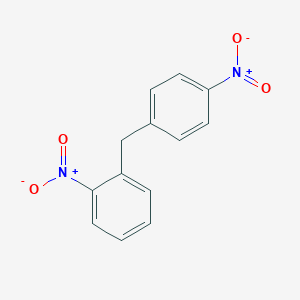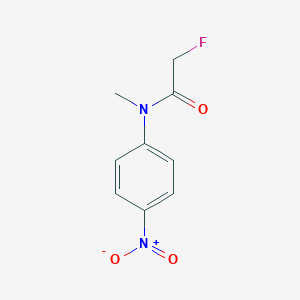
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the N-position, and a nitro group at the 4’-position on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-fluoro-N-methyl-4’-nitro- typically involves the nitration of a precursor acetanilide compound. The nitration process can be carried out using mixed nitric and sulfuric acids, which favor para-substitution on the aromatic ring . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which can lead to ortho-substitution .
Industrial Production Methods
Industrial production methods for Acetanilide, 2-fluoro-N-methyl-4’-nitro- are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-fluoro-N-methyl-4’-nitro- can undergo various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Mixed nitric and sulfuric acids, acetyl nitrate, nitronium tetrafluoroborate.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields dinitroacetanilides, while reduction can produce corresponding amines .
Scientific Research Applications
Acetanilide, 2-fluoro-N-methyl-4’-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in studying the effects of nitro and fluoro substituents on biological activity.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Acetanilide, 2-fluoro-N-methyl-4’-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the fluoro and nitro substituents.
4’-Nitro-2’-(trifluoromethyl)acetanilide: A similar compound with a trifluoromethyl group instead of a single fluorine atom.
N-Phenylacetamide: Another related compound with different substituents.
Uniqueness
Acetanilide, 2-fluoro-N-methyl-4’-nitro- is unique due to the specific combination of fluoro, methyl, and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10016-09-8 |
|---|---|
Molecular Formula |
C9H9FN2O3 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-fluoro-N-methyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9FN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 |
InChI Key |
IKWVBWXAHHTTCR-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CF |
Key on ui other cas no. |
10016-09-8 |
Synonyms |
2-Fluoro-N-methyl-4'-nitroacetanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



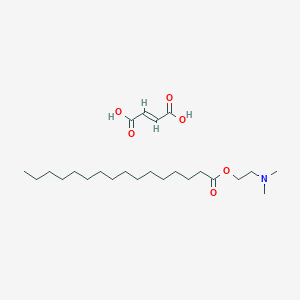
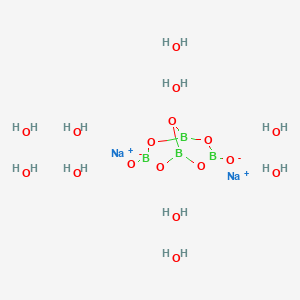

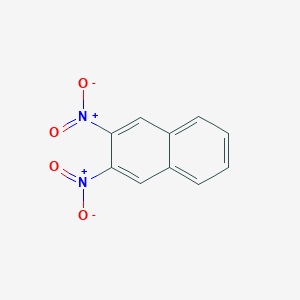

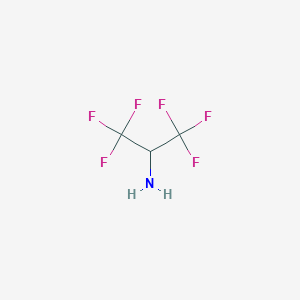
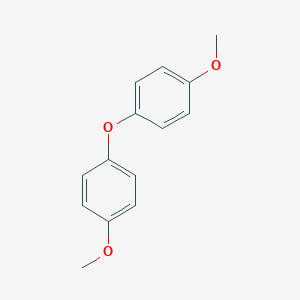

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
